molecular formula C4H4ClN3O2 B020735 Azathioprinum CAS No. 4897-25-0

Azathioprinum

Número de catálogo B020735
Número CAS: 4897-25-0
Peso molecular: 161.55 g/mol
Clave InChI: OSJUNMSWBBOTQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azathioprine is a widely used immunosuppressive drug, derived from 6-mercaptopurine, and has been extensively studied for its pharmacokinetics, mechanism of action, and therapeutic use in various conditions. Its synthesis and properties have been a subject of interest due to its immunosuppressive capabilities and the need for optimal dosing to minimize toxicities (Chan, Canafax, & Johnson, 1987).

Synthesis Analysis

The synthesis of Azathioprine involves converting 6-mercaptopurine into its derivative form. This process is critical for its pharmacological activity, which is primarily dependent on the formation of active intracellular thiopurine ribonucleotides. The drug is rapidly converted in the liver and erythrocytes to 6-mercaptopurine, which is then metabolized to inactive 6-thiouric acid, highlighting the importance of understanding its metabolic pathways for effective therapeutic use (Chan, Canafax, & Johnson, 1987).

Molecular Structure Analysis

Azathioprine's molecular structure plays a key role in its mechanism of action as an immunosuppressant. Its structure allows for the blocking of antigen recognition and supports the drug's ability to interfere with DNA synthesis, which is crucial for its immunosuppressive effects. The understanding of its molecular structure is vital for the development of dosing strategies that optimize therapeutic effects while minimizing risks of toxicity.

Chemical Reactions and Properties

Azathioprine undergoes various chemical reactions in the body, leading to the production of metabolites that contribute to its therapeutic and toxic effects. The drug's interaction with genetic polymorphisms, such as those affecting inosine triphosphate pyrophosphatase (ITPA) activity, can influence its efficacy and toxicity, underscoring the importance of genetic testing in personalized medicine approaches (Yamamoto et al., 2010).

Physical Properties Analysis

The physical properties of Azathioprine, including solubility and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties impact the drug's bioavailability and pharmacokinetics, which are essential considerations in clinical settings to ensure effective and safe treatment outcomes.

Chemical Properties Analysis

Understanding the chemical properties of Azathioprine, such as its reactivity and interactions with other compounds, is essential for predicting its behavior in biological systems. This includes its conversion to active metabolites and the potential for drug interactions, which can significantly affect therapeutic efficacy and safety (Chan, Canafax, & Johnson, 1987; Yamamoto et al., 2010).

For more comprehensive insights and detailed analyses on Azathioprine, the following references provide valuable information:

Safety And Hazards

Azathioprine may cause a serious brain infection that can lead to disability or death. Call your doctor right away if you have problems with speech, thought, vision, or muscle movement . Azathioprine may cause a rare type of lymphoma (cancer) of the liver, spleen, and bone marrow that can be fatal . This has occurred mainly in teenagers and young men with Crohn’s disease or ulcerative colitis .

Direcciones Futuras

According to a meta‐analysis, additional immunosuppression therapy with IPA to current standard HF care in patients with virus negative/auto‐immune inflammatory cardiomyopathy can be considered .

Propiedades

IUPAC Name

5-chloro-1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUNMSWBBOTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197646
Record name 1-Methyl-5-chloro-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-1-methyl-4-nitroimidazole

CAS RN

4897-25-0
Record name 5-Chloro-1-methyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4897-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-chloro-4-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4897-25-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-5-chloro-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitroimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.201
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P917JW98BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azathioprinum
Reactant of Route 2
Reactant of Route 2
Azathioprinum
Reactant of Route 3
Reactant of Route 3
Azathioprinum
Reactant of Route 4
Reactant of Route 4
Azathioprinum
Reactant of Route 5
Reactant of Route 5
Azathioprinum
Reactant of Route 6
Azathioprinum

Citations

For This Compound
86
Citations
ON Shtcherbyna, BM Mykhalitchko… - Вісник Львівського …, 2011 - journal.ldubgd.edu.ua
Наведені спектральні характеристики розчинів азатіоприну і фторацизину в УФ-ділянці спектра в різних розчинниках; експериментально визначені максимуми …
Number of citations: 2 journal.ldubgd.edu.ua
JY Wang, J Pan, BY Luo, YY Zhang - Neurological Sciences, 2011 - Springer
… , azathioprinum tablets … azathioprinum reduction after 9 months, diplopia and weakness appeared again, but disappeared after the dosages of methylprednisolone and azathioprinum …
Number of citations: 19 link.springer.com
A Zimmermann, A Dubaniewicz… - Respiratory Regulation …, 2013 - Springer
Sarcoidosis is a granulomatous multiorgan diseases with an unknown etiology, with the predominant lung involvement. Immunosuppressive agents such as corticosteroids, …
Number of citations: 9 link.springer.com
E Dziadkowiak, D Baczyńska, M Wieczorek… - … Medicine and Cellular …, 2023 - hindawi.com
… 13 patients (mycophenolate mofetil in 9 patients, azathioprinum in 3 patients, and ciclosporin in 1 … immunosuppressive therapy (azathioprinum in 4 patients and mycophenolate mofetil …
Number of citations: 1 www.hindawi.com
MS Subtirelu, A Turcu-Stiolica, FA Vreju… - … and Marketing Journal, 2019 - mnmk.ro
… In terms of conventional therapy, four INNs with therapeutic indication RA were selected for study: sulfasalazinum, leflunomidum, ciclosporinum and azathioprinum. They also have …
Number of citations: 6 www.mnmk.ro
J Zhang, S Niu, Y Wang, W Hu - The American journal of emergency …, 2013 - Elsevier
Objective The objective of this study was to review all cases in literature in which the clinical manifestations of myasthenia gravis (MG) and Guillain-Barré syndrome (GBS) were …
Number of citations: 21 www.sciencedirect.com
I Teterina, V Mokricka, E Petrošina… - Proceedings of the …, 2022 - sciendo.com
Inflammatory bowel diseases (IBD) are frequently accompanied by extraintestinal manifestations (EIMs) due to systemic autoimmune processes, which are important in the management …
Number of citations: 5 sciendo.com
S Chapenko, I Folkmane, V Tomsone… - Clinical …, 2000 - Wiley Online Library
… had received a triple immunosuppressive regimen consisting of prednisolone (4 mg/kg), gradually lowering the dose to 20 mg per d by the end of the first month, azathioprinum (2–3 mg/…
Number of citations: 47 onlinelibrary.wiley.com
K Ciura, I Fryca, M Gromelski - Microchemical Journal, 2023 - Elsevier
Capillary electrophoresis (CE) is an analytical technique widely applied in clinical, industrial, and scientific laboratories. Discussion of scientists' and specialists' concerns regarding the …
Number of citations: 3 www.sciencedirect.com
P Maerten, K Geboes, G De Hertogh, C Shen… - Clinical …, 2004 - Elsevier
… Two were receiving an oral aminosalicylic acid preparation at the time of surgery, one patient was on methotrexate, two were on azathioprinum, three received corticosteroids and three …
Number of citations: 23 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.